

An In-depth Technical Guide to delta-Nonalactone (CAS 3301-94-8)

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Compound of Interest

Compound Name: *delta*-Nonalactone

Cat. No.: B1583773

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Abstract

Delta-Nonalactone (CAS 3301-94-8), a six-membered ring lactone, is a significant aroma chemical valued for its characteristic creamy, coconut-like, and fruity sensory profile. While its primary applications are in the flavor and fragrance industries, its natural occurrence and biological activity, though not extensively studied from a pharmacological perspective, present areas of interest for broader scientific research. This technical guide provides a comprehensive overview of **delta-Nonalactone**, consolidating its physicochemical properties, spectroscopic data, synthesis methodologies, analytical protocols, and toxicological profile. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using standardized diagrams to facilitate understanding for a technical audience.

Chemical and Physical Properties

Delta-Nonalactone is a colorless to pale yellow oily liquid.^{[1][2]} Its chemical structure consists of a nine-carbon chain cyclized to form a six-membered lactone ring (a tetrahydropyran-2-one derivative) with a butyl group at the 6-position.^{[3][4]} It is insoluble in water but soluble in alcohol and dipropylene glycol.^{[2][5]} A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **delta-Nonalactone**

Property	Value	Source(s)
CAS Number	3301-94-8	[4]
Molecular Formula	C ₉ H ₁₆ O ₂	[4][6]
Molecular Weight	156.22 g/mol	[4][6]
Appearance	Colorless to pale yellow liquid	[5][6]
Melting Point	-26 °C	[3][5]
Boiling Point	115-116 °C @ 2 mmHg	[3]
Density	0.981 - 0.986 g/cm ³ @ 20°C	[6][7]
Refractive Index	1.454 - 1.459 @ 20°C	[5][6]
Flash Point	> 100 °C (212 °F)	[8][9]
Solubility	Insoluble in water; soluble in alcohol	[5]
logP	2.08 - 2.4	[3][6]
Vapor Pressure	0.41 - 0.75 Pa @ 20-25°C	[3][10]

Spectroscopic and Analytical Data

The identification and quantification of **delta-Nonalactone** are typically achieved using chromatographic and spectroscopic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS).[4] Spectroscopic data is crucial for structural confirmation.

Table 2: Spectroscopic Data for **delta-Nonalactone**

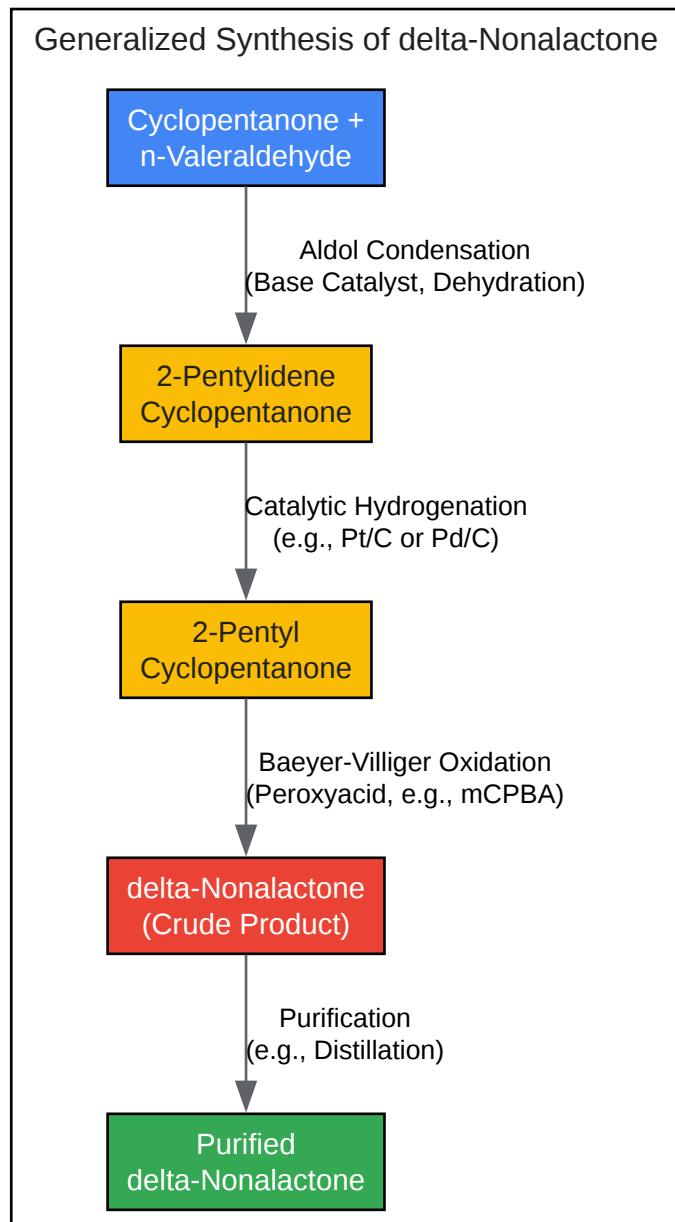
Technique	Data Highlights	Source(s)
Mass Spectrometry (EI)	Key mass fragments (m/z): 99 (base peak), 71, 42, 41, 55	[11] [12]
¹³ C NMR	Spectra available in databases (e.g., SpectraBase)	[13]
¹ H NMR	Spectra available in databases (e.g., PubChem)	[11]
Kovats Retention Index	Standard non-polar column: 1356, 1398.4; Standard polar column: 2023, 2038	[11]

Synthesis and Manufacturing

Commercial production of **delta-Nonalactone** is primarily synthetic. While various routes exist, a common industrial approach for related delta-lactones involves the Baeyer-Villiger oxidation of a corresponding 2-alkylcyclopentanone.[\[14\]](#)[\[15\]](#) Another described method is the microbiological reduction of the corresponding keto acids.[\[3\]](#)[\[10\]](#)

Generalized Chemical Synthesis Workflow

The following diagram illustrates a plausible, generalized multi-step synthesis pathway adapted from methodologies described for similar delta-lactones.[\[14\]](#)[\[16\]](#)



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Caption: Generalized workflow for the chemical synthesis of **delta-Nonalactone**.

Experimental Protocol: Baeyer-Villiger Oxidation

This protocol is a representative example for the key oxidation step and is based on general procedures for this reaction type.[14]

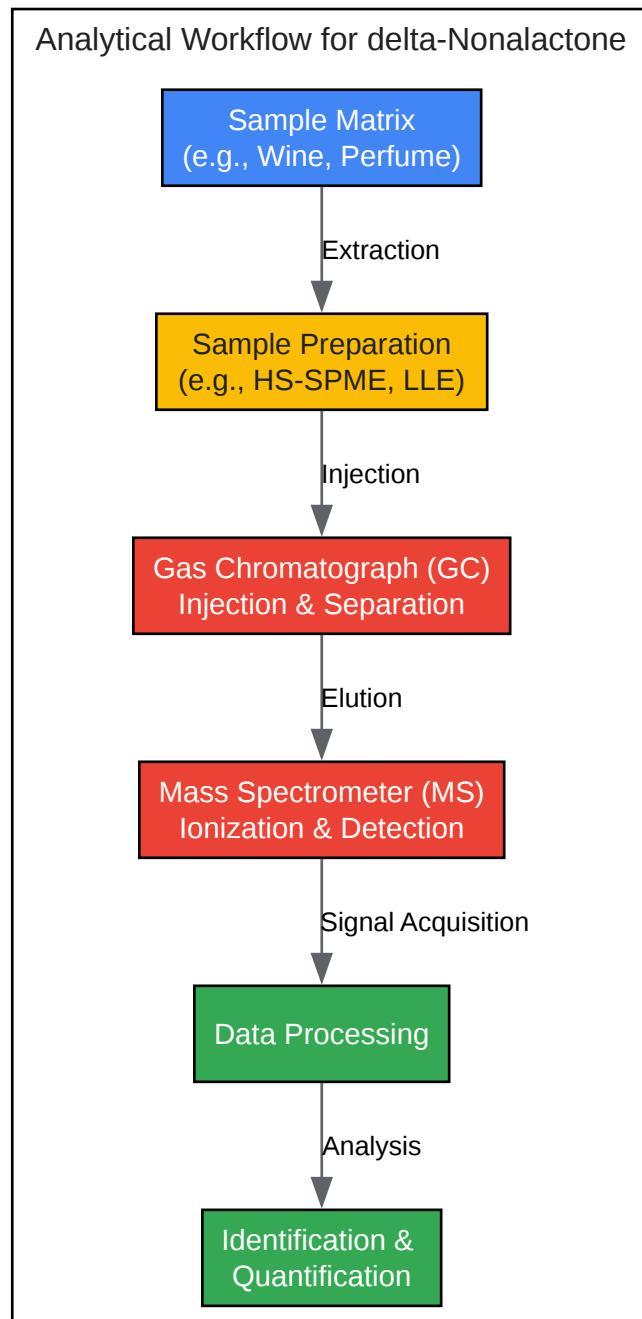
- Reaction Setup: A solution of 2-pentylcyclopentanone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.
- Reagent Addition: A solution of a peroxyacid, such as meta-chloroperbenzoic acid (m-CPBA, ~1.1 equivalents), in the same solvent is added dropwise to the cooled ketone solution, maintaining the temperature below 5 °C.
- Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This may take several hours to overnight.
- Workup: Upon completion, the reaction mixture is quenched by the addition of a reducing agent solution (e.g., aqueous sodium sulfite) to destroy excess peroxyacid. The organic layer is separated, washed sequentially with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure. The resulting crude **delta-Nonalactone** is purified by vacuum distillation to yield the final product.

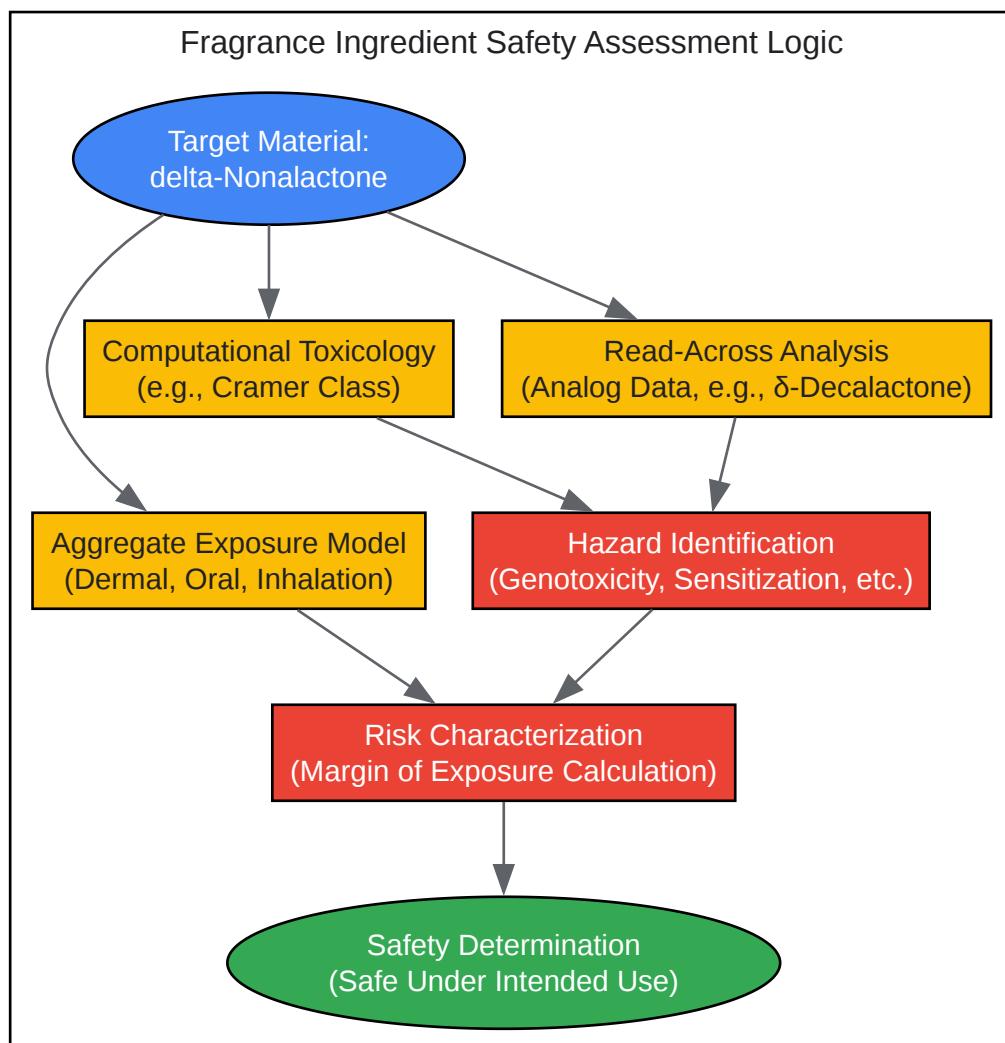
Analytical Methodologies

Accurate determination of **delta-Nonalactone** in complex matrices like food, beverages, or biological samples requires robust analytical methods. A recent study highlights the use of Headspace-Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS) for analyzing lactones in wine.

General Analytical Workflow

The diagram below outlines the typical steps for the instrumental analysis of **delta-Nonalactone**.





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